molecular formula C8H5BrClFO B3075213 2-Bromo-5-fluorophenylacetyl chloride CAS No. 1028314-61-5

2-Bromo-5-fluorophenylacetyl chloride

Cat. No. B3075213
CAS RN: 1028314-61-5
M. Wt: 251.48 g/mol
InChI Key: HIZAEOHIBQFTNN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylacetyl chloride (2-Br-5-FPA) is an organofluorine compound with a variety of uses in the scientific research field. It is a versatile reagent used in a variety of reactions, and it is also used in the synthesis of various compounds.

Scientific Research Applications

2-Bromo-5-fluorophenylacetyl chloride is widely used in the scientific research field for a variety of applications. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and in the synthesis of organometallic compounds. In addition, it is used in the synthesis of organofluorine compounds, such as fluoroalkanes and fluorinated alcohols.

Mechanism of Action

2-Bromo-5-fluorophenylacetyl chloride is an organofluorine compound, and it is believed to act as an electron-withdrawing group. It is believed to interact with nearby functional groups, such as amines and alcohols, and to increase the reactivity of the functional groups.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to reduce the activity of the neurotransmitter acetylcholine. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

2-Bromo-5-fluorophenylacetyl chloride is a versatile reagent that has a variety of uses in the scientific research field. It is a stable reagent that is easy to handle and store, and it is also relatively inexpensive. However, it is toxic and should be handled with care. In addition, it is a strong acid, and it should be used in a well-ventilated area.

Future Directions

2-Bromo-5-fluorophenylacetyl chloride has a variety of applications in the scientific research field, and there are many potential future directions for its use. One potential future direction is the development of new synthetic methods for the synthesis of organofluorine compounds. In addition, it could be used in the synthesis of new pharmaceuticals and pesticides. It could also be used in the synthesis of new polymers, and it could be used in the development of new organometallic compounds. Finally, it could be used in the development of new fluorescent probes for biological imaging.

properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZAEOHIBQFTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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